3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C14H20ClF2NO and its molecular weight is 291.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact of Related Compounds
Parabens, structurally related to the compound , are used as preservatives in various products. Their presence in aquatic environments has been extensively studied due to their weak endocrine-disrupting capabilities. Although they are biodegradable, parabens are ubiquitous in surface water and sediments. This prevalence raises concerns about their environmental impact and the need for further studies on their behavior and fate in aquatic ecosystems (Haman, Dauchy, Rosin & Munoz, 2015).
Role in Treatment of Organic Pollutants
Redox mediators, including compounds structurally similar to 3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride, play a crucial role in the degradation of recalcitrant organic pollutants in wastewater. These mediators enhance the efficiency of oxidoreductive enzymes, broadening their substrate range and effectiveness. This enzymatic approach holds potential for remediation and transformation of various pollutants, indicating the significance of these compounds in environmental applications (Husain & Husain, 2007).
Antioxidant Activity
The antioxidant capacity of compounds structurally similar to the one has been a topic of research, particularly concerning their interaction with reactive species. Understanding these reaction pathways is crucial for evaluating the antioxidant capacity and potential therapeutic applications of these compounds (Ilyasov, Beloborodov, Selivanova & Terekhov, 2020).
Reactivity and Transformation
Studies have focused on the reactivity of similar compounds, particularly piperidine derivatives, in nucleophilic aromatic substitution reactions. These reactions are essential for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Pietra & Vitali, 1972).
Enhancement of Bioavailability
Piperidine derivatives, such as donepezil hydrochloride, have shown the ability to enhance the bioavailability of therapeutic drugs and phytochemicals. This property is attributed to the effect of these compounds on the ultrastructure of intestinal brush border, making them significant in pharmaceutical applications (Román & Rogers, 2004).
Therapeutic Potential
Piperidine and its derivatives are explored extensively for their therapeutic potential. The versatility of the piperazine moiety in drugs highlights the significance of structural modifications to the piperidine nucleus in discovering new therapeutic agents (Rathi, Syed, Shin & Patel, 2016).
Properties
IUPAC Name |
3-[2-[(2,6-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO.ClH/c15-13-4-1-5-14(16)12(13)10-18-8-6-11-3-2-7-17-9-11;/h1,4-5,11,17H,2-3,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFIXJDZYOHVSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=C(C=CC=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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